molecular formula C5H4O3 B149116 3-Furoic acid CAS No. 488-93-7

3-Furoic acid

Cat. No.: B149116
CAS No.: 488-93-7
M. Wt: 112.08 g/mol
InChI Key: IHCCAYCGZOLTEU-UHFFFAOYSA-N
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Description

3-Furoic acid: furan-3-carboxylic acid , is an organic compound with the molecular formula C5H4O3 . It is a derivative of furan, a heterocyclic aromatic compound. This compound is a colorless crystalline solid that is soluble in water and organic solvents. It is commonly used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Furfural: One common method for synthesizing 3-Furoic acid is the oxidation of furfural.

    Decarboxylation of Mucic Acid: Another method involves the dry distillation of mucic acid, which first gives furoic acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

    This compound: stands out due to its specific applications in hypolipidemic activity and its role as a versatile building block in chemical synthesis. .

Properties

IUPAC Name

furan-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCAYCGZOLTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197611
Record name 3-Furoic acid
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Molecular Weight

112.08 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Furoic acid
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Solubility

64 mg/mL
Record name 3-Furoic acid
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CAS No.

488-93-7
Record name 3-Furancarboxylic acid
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Record name 3-Furoic acid
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Record name 3-FUROIC ACID
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Record name 3-Furoic acid
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Melting Point

120 - 122 °C
Record name 3-Furoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-furoic acid?

A1: The molecular formula of this compound is C5H4O3, and its molecular weight is 112.08 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, [] X-ray crystallography has been used to determine its crystal structure, revealing that it represents the first example of a crystal structure of a mono-ester of furoic acid. NMR spectroscopy, particularly 1H NMR, is commonly used to confirm the structure of this compound and its derivatives. [, , ]

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized through various methods. One approach involves the reaction of 4-phenyloxazole with propiolic acid, yielding this compound in a 37% yield. [] Another method utilizes the Birch reduction of 2-methyl-3-furoic acid. [] Additionally, a more efficient synthesis utilizes the preparation of 3-Lithiofuran as an intermediate. []

Q4: How does the presence of a substituent at the 5-position of the furan ring affect the reactivity of this compound?

A4: Studies on the alkaline hydrolysis of 5-substituted 2-thiophenecarboxylic esters, which are structurally similar to this compound, indicate that the presence of electron-withdrawing groups at the 5-position generally increases the rate of hydrolysis. [] This suggests that the nature of substituents on the furan ring can significantly influence the reactivity of this compound.

Q5: Can this compound undergo lithiation? If so, what is the preferred site of lithiation?

A5: Yes, this compound and its derivatives can undergo regioselective lithiation. Studies have shown that 2-(tert-butyldimethylsilyl)-3-furoic acid undergoes lithiation exclusively at the C-4 position when treated with butyllithium. [] This regioselectivity is valuable for introducing substituents at specific positions of the furan ring.

Q6: How does protecting the 3-hydroxymethyl group in 2-silylated-3-(hydroxymethyl)furan affect its lithiation?

A6: Protecting the 3-hydroxymethyl group with a triethylsilane alters the site of lithiation from C-4 to C-5. [] This change in regioselectivity allows for the synthesis of a wider range of substituted furan derivatives.

Q7: Can the silyl group in 2-silylated furan derivatives be easily removed?

A7: Yes, the silyl group can be efficiently removed using reagents like tetra-n-butylammonium fluoride (n-Bu4NF). [] This deprotection step is crucial for accessing a variety of substituted furan compounds.

Q8: What are some notable applications of this compound and its derivatives?

A8: this compound serves as a valuable building block in organic synthesis. It is a key starting material for synthesizing various furan-containing natural products. [] Additionally, derivatives of this compound, such as 2-methyl-5-aryl-3-furoic acids, have shown interesting antifungal activities. []

Q9: Has this compound been explored in the development of new drugs?

A9: Yes, research suggests that this compound can be used as a bioisosteric replacement for proline in the design of melanostatin neuropeptide analogues. These analogues have shown potential as potent positive allosteric modulators of dopamine D2 receptors, opening new avenues for developing anti-Parkinson's therapeutics. []

Q10: Are there any known glycosidase inhibitory activities associated with 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives?

A10: Yes, research indicates that certain derivatives, specifically the S-phenyl thioester derivative, exhibit selective inhibition of α-L-fucosidase. [] Additionally, the N-benzylcarboxamide derivative displays inhibitory activity against β-galactosidase. []

Q11: How do the different esters of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid compare in terms of their glycosidase inhibitory activities?

A11: The type of ester group significantly impacts the glycosidase inhibitory activity. For instance, the S-phenyl thioester shows a strong and selective inhibition of α-L-fucosidase. In contrast, the N-benzylcarboxamide exhibits good inhibition of β-galactosidase. [] The variation in activity highlights the importance of the ester moiety in determining target selectivity.

Q12: What is the “Furanic Index” and how is this compound involved?

A12: The “Furanic Index” (FI) is a proposed parameter for evaluating honey quality. It involves the simultaneous electrochemical reduction of furanic compounds found in honey, including this compound. [] This index could provide valuable insights into the freshness, adulteration, and potential heat treatment of honey samples.

Q13: Is this compound found in food? If so, what are the implications for human health?

A13: Yes, this compound can be found in various foods, often as a product of thermal processing or as a metabolite of furfural, which is naturally present in some foods. [, ] While this compound itself is not considered highly toxic, its presence in food, along with other furanic compounds like 5-hydroxymethylfurfural (HMF), is monitored due to potential health concerns associated with high intakes of these compounds.

Q14: Are there any studies on the toxicity of this compound and its impact on nematode larvae?

A14: Research has investigated the toxicity of various organic compounds, including this compound, on the larvae of the parasitic nematodes Strongyloides papillosus and Haemonchus contortus. Results indicated that this compound exhibits strong toxicity towards these nematode larvae. []

Q15: How can we determine the levels of this compound in biological samples?

A15: Analytical techniques like solid-phase microextraction coupled with gas chromatography/mass spectrometry (SPME-GC/MS) have been successfully used to determine the levels of this compound and other furanic compounds in urine samples. [] This method allows for the sensitive and accurate quantification of these compounds in complex biological matrices.

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